N'-cyclohexyl-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N'-cyclohexyl-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a structurally complex ethanediamide derivative featuring a cyclohexyl group, a dimethylamino moiety, and a tetrahydroquinoline core. The tetrahydroquinoline moiety is known for its role in bioactive molecules, while the ethanediamide backbone may facilitate hydrogen bonding interactions with biological targets .
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c1-25(2)20(17-11-12-19-16(14-17)8-7-13-26(19)3)15-23-21(27)22(28)24-18-9-5-4-6-10-18/h11-12,14,18,20H,4-10,13,15H2,1-3H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOIXPDMWCEZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3CCCCC3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinyl Oxamide Derivatives (QODs)
A structurally related compound, N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD), shares the ethanediamide backbone and tetrahydroquinoline group but substitutes the cyclohexyl and dimethylamino groups with a benzodioxol moiety. This QOD derivative has demonstrated inhibitory activity against falcipain, a protease critical for Plasmodium falciparum survival . Key differences in substituents likely influence binding affinity and selectivity:
- Cyclohexyl vs.
- Dimethylamino vs. Absence: The dimethylamino group in the target compound could introduce basicity, affecting solubility and interactions with charged protease residues.
Substituted Acetamide Derivatives
describes 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a), which shares the acetamide functionality but diverges in core structure. Key distinctions include:
- Synthetic Yield : Compound 4a was synthesized in 90.2% yield via reflux with thiouracil derivatives . Comparable data for the target compound is unavailable, but its complex substituents may require multi-step synthesis, reducing overall yield.
- Physical Properties: Compound 4a exhibits a melting point of 230–232°C, suggesting high crystallinity due to aromatic stacking . The target compound’s cyclohexyl and dimethylamino groups may lower its melting point, favoring solubility in organic solvents.
Thiourea and Imidazole Derivatives
lists compounds like 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea, which share the dimethylamino-cyclohexyl motif but lack the tetrahydroquinoline-ethanediamide framework. These derivatives often serve as enzyme inhibitors or catalysts, highlighting the role of dimethylamino and cyclohexyl groups in modulating steric and electronic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
